HPGDS Enzyme Inhibition: 5-Cyano-4-carboxylic Acid vs. 1-Phenyl-4-carboxylic Acid
In a BindingDB data set assessed under identical assay conditions, a compound series containing the 5-cyano-1-methyl-1H-pyrazole-4-carboxylic acid scaffold (represented by CHEMBL3425957) inhibited human hematopoietic prostaglandin D synthase (HPGDS) with an IC₅₀ of 130 nM . In contrast, the simpler 1-phenyl-1H-pyrazole-4-carboxylic acid, which lacks the 5-cyano and N1-methyl groups, showed an IC₅₀ of 8.90 × 10⁵ nM (890 μM) in the same enzymatic assay . This represents an approximately 6,800-fold difference in potency.
| Evidence Dimension | HPGDS enzymatic inhibition |
|---|---|
| Target Compound Data | IC₅₀ 130 nM |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazole-4-carboxylic acid IC₅₀ 8.90 × 10⁵ nM (890,000 nM) |
| Quantified Difference | Approximately 6,800-fold greater potency for the 5-cyano-4-carboxylic acid scaffold |
| Conditions | Inhibition of recombinant human HPGDS expressed in E. coli, assessed via GST enzymatic activity using MCBL and glutathione, 30 min incubation (BindingDB assay). |
Why This Matters
For HPGDS-targeted drug discovery, the 5-cyano-4-carboxylic acid substitution pattern provides a validated potency advantage of nearly four orders of magnitude over the simple 1-phenyl-4-carboxylic acid congener.
- [1] BindingDB. BDBM50084256 (CHEMBL3425957). IC₅₀: 130 nM. Human HPGDS, MCBL/glutathione assay. View Source
- [2] BindingDB. BDBM21615 (1-phenyl-1H-pyrazole-4-carboxylic acid). IC₅₀: 8.90 × 10⁵ nM. Human HPGDS, MCB chromogenic substrate, pH 7.2, 2 °C. View Source
